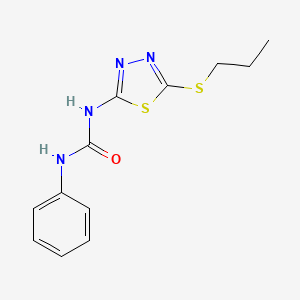

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Description

Frontier Molecular Orbitals (FMOs):

- HOMO (-6.32 eV): Localized on the thiadiazole ring and urea carbonyl.

- LUMO (-2.15 eV): Dominated by the phenyl π* antibonding orbitals.

- Energy gap (ΔE) : 4.17 eV, indicating moderate chemical reactivity .

Comparative Analysis with Related Thiadiazole-Urea Hybrids

Structural modifications significantly influence physicochemical and biological properties:

Table 2: Substituent effects on key parameters

| Substituent (Position 5) | LogP | H-bond acceptors | IC$$_{50}$$ (μM)* |

|---|---|---|---|

| Propylsulfanyl (this compound) | 2.91 | 4 | 0.038 |

| Pyrimidin-4-ylthio | 3.15 | 5 | 0.012 |

| 4-Fluorobenzylthio | 3.42 | 4 | 0.095 |

| tert-Butyl | 3.78 | 3 | 0.21 |

Key trends:

- Lipophilicity : Increases with larger alkyl/aryl substituents (e.g., tert-butyl > propylsulfanyl).

- Hydrogen-bonding capacity : Pyrimidine-containing derivatives exhibit enhanced target binding.

- Bioactivity : Electron-withdrawing groups (e.g., pyrimidin-4-ylthio) improve potency against kinase targets .

The propylsulfanyl group balances lipophilicity and steric demands, making this compound a versatile scaffold for further derivatization .

Properties

IUPAC Name |

1-phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTNCEOQVFAWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate thiadiazole derivatives with phenyl isocyanate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea derivatives as anticancer agents. The compound exhibits significant activity against various cancer cell lines, including:

The structure-activity relationship (SAR) analysis indicates that modifications to the thiadiazole moiety can enhance biological activity while reducing cytotoxicity to normal cells.

Antimicrobial Properties

The compound's derivatives have shown promising antimicrobial activity against Mycobacterium tuberculosis. In studies, certain derivatives were synthesized and evaluated for their efficacy using the Microplate Alamar Blue Assay (MABA), with results indicating:

| Compound | MIC (μg/ml) | Target |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | 1.6 | Shikimate kinase |

These findings suggest that the compound can be a lead for developing new anti-tubercular agents.

Study on Chronic Myeloid Leukemia

A study focused on synthesizing novel derivatives of this compound found that certain compounds exhibited potent anti-chronic myeloid leukemia (CML) activity with minimal toxicity. The most effective derivative showed an IC50 value of 0.038 μM against K562 cells and significantly reduced protein phosphorylation in the PI3K/Akt pathway .

Anti-Tubercular Activity Evaluation

Another study synthesized a series of thiadiazol derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The most active compound demonstrated a MIC of 1.6 μg/ml and showed favorable docking scores with Shikimate kinase, indicating potential for further development as a therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its precise mode of action .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the urea phenyl ring and the thiadiazole sulfur atom. Key variations include:

Physicochemical Properties Comparison

Selected analogs demonstrate distinct melting points, purity, and synthetic yields:

Key Observations :

- Halogenation (e.g., Cl, F) correlates with higher melting points due to increased molecular rigidity .

- HPLC purity >95% is typical for bioactive derivatives, ensuring reliable biological evaluations .

Antifungal Activity ():

Compounds with triazole-containing side chains (e.g., 8d, 8e) showed potent antifungal activity against Candida albicans.

Anti-CML Activity ():

Pyrimidinylthio derivatives exhibited IC50 values <1 μM in K562 leukemia cells via PI3K/AKT pathway inhibition, suggesting that sulfur-linked aromatic systems enhance anticancer potency.

Anticonvulsant Activity ():

Benzylthio derivatives with halogenated phenyl groups (e.g., 2,4-dichlorobenzyl) demonstrated ED50 values <3 μmol/kg in seizure models, outperforming non-halogenated analogs.

Inference for Target Compound :

The propylsulfanyl group may confer moderate bioactivity due to balanced lipophilicity, but halogen or heteroaromatic substituents (e.g., pyrimidine) are more effective in enhancing target engagement .

Notes

Methodological Variability : Antifungal studies () used in vitro assays, while anticonvulsant data () relied on in vivo models, complicating direct comparisons.

Data Gaps: No direct pharmacological data for this compound are available; inferences are based on structural analogs.

Synthetic Challenges : Propylsulfanyl derivatives may require optimized purification methods due to moderate yields (e.g., 56–70% in ).

Biological Activity

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the thiadiazole class of heterocycles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial and antifungal therapies, as well as its interactions with specific biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a phenyl group attached to a thiadiazole ring, which contains a propylsulfanyl substituent. This configuration is crucial for its biological activity.

Target Enzyme: Shikimate Kinase

The primary mechanism through which this compound exerts its effects is by inhibiting shikimate kinase , an enzyme involved in the shikimate pathway. This pathway is vital for the biosynthesis of aromatic amino acids in bacteria and fungi. By disrupting this pathway, the compound effectively inhibits the growth of microorganisms that rely on it for survival .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, with promising results. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 - 3.125 |

| Escherichia coli | 3.125 |

| Candida albicans | 3.125 |

Urease Inhibition

In addition to its antimicrobial properties, this compound also interacts with urease , an enzyme critical for urea metabolism in various organisms. The inhibition of urease can lead to significant cellular effects, impacting nitrogen metabolism and potentially providing therapeutic benefits in conditions where urease activity is detrimental .

Case Studies and Research Findings

Recent studies have highlighted the broad biological activities associated with thiadiazole derivatives. For instance, compounds similar to this compound have shown varied activities against multiple microbial strains and have been evaluated for their potential as new therapeutic agents .

Comparative Studies

Comparative studies with other thiadiazole derivatives reveal that while many possess antimicrobial properties, the specific structural features of this compound enhance its efficacy against certain pathogens. For instance:

| Compound | Activity |

|---|---|

| 2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | Anti-tubercular |

| 1,3,4-Thiadiazole derivatives | Antibacterial |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that its metabolic stability may enhance bioavailability, making it a candidate for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling. For example, intermediate thiadiazole-thiol derivatives (e.g., 5-mercapto-1,3,4-thiadiazole) react with substituted phenyl isocyanates in acetonitrile under reflux (3–6 hours) . Solvent choice (e.g., acetonitrile vs. dichloromethane) and base additives (e.g., triethylamine) significantly impact reaction efficiency by stabilizing intermediates and neutralizing HCl byproducts . Characterization typically involves HPLC purity checks (>95%) and spectroscopic methods (¹H/¹³C NMR, HRMS).

Q. How is the compound structurally characterized to confirm regioselectivity and substituent positioning?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, similar urea-thiadiazole derivatives (e.g., 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-thiadiazol-2-yl]urea) were resolved via single-crystal diffraction, revealing bond angles and hydrogen-bonding networks critical for stability . Complementary techniques include 2D NMR (COSY, HSQC) to assign aromatic protons and thiourea linkages .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Methodological Answer : Standard assays include:

- Cell proliferation : MTT or SRB assays in cancer cell lines (e.g., leukemia CML models), with IC₅₀ values calculated using nonlinear regression .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Enzyme inhibition : Kinase activity assays (e.g., PI3K/AKT pathway) via ELISA-based phosphorylation detection .

Advanced Research Questions

Q. How can contradictory data on the compound’s mechanism of action (e.g., PI3K/AKT vs. Wnt inhibition) be resolved?

- Methodological Answer : Contradictions may arise from off-target effects or cell-type specificity. To address this:

- Pathway profiling : Use phosphoproteomics (LC-MS/MS) to map signaling cascades across multiple cell lines .

- Genetic knockdown : CRISPR/Cas9-mediated silencing of candidate targets (e.g., β-catenin for Wnt, AKT1 for PI3K) to isolate mechanism .

- Comparative studies : Benchmark against known inhibitors (e.g., LY294002 for PI3K) in parallel assays .

Q. What strategies improve solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiols) to enhance aqueous solubility, as seen in analogs like 1-(5-tert-butyl-thiadiazol-2-yl)-1,3-dimethylurea .

- Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations to maintain stability .

- Structural modifications : Replace hydrophobic substituents (e.g., propylsulfanyl with morpholinoethoxy) to balance logP values .

Q. How do structural variations in the thiadiazole core influence structure-activity relationships (SAR)?

- Methodological Answer : SAR studies require systematic substitutions:

- Thiadiazole substituents : Compare propylsulfanyl vs. pyridinyl or trifluoromethyl groups to assess steric/electronic effects on target binding .

- Urea linkage : Replace phenyl with fluorophenyl or chlorophenyl groups to modulate hydrogen-bonding capacity .

- Activity cliffs : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PI3Kγ or β-catenin .

Q. What analytical methods are critical for detecting degradation products under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-MS/MS to identify breakdown products (e.g., thiourea cleavage) .

- Stability-indicating assays : Use HPLC-DAD with method validation per ICH guidelines (precision, accuracy, LOD/LOQ) .

Key Research Gaps

- In vivo pharmacokinetics : Limited data on oral bioavailability or tissue distribution.

- Off-target profiling : Lack of comprehensive kinase panels to assess selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.